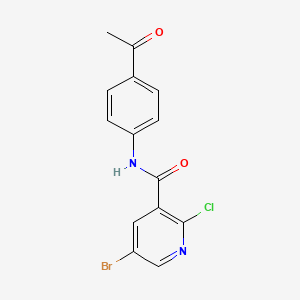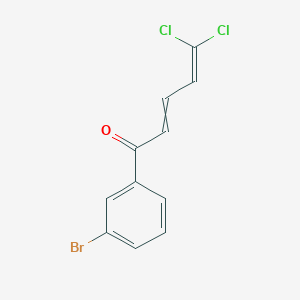
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)- is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by its pyridinone core, which is substituted with an ethyl group at the 2-position, a hydroxy group at the 3-position, and a 4-methylphenyl group at the 1-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is typically carried out in an ethanolic solution under ultrasound irradiation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions used in laboratory synthesis for larger-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group back to a hydroxy group.
Substitution: Nucleophilic substitution reactions can occur at the 4-methylphenyl group, where nucleophiles replace the methyl group under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction can revert it back to the original hydroxy compound.
Aplicaciones Científicas De Investigación
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)- involves its interaction with specific molecular targets. The hydroxy group at the 3-position can form hydrogen bonds with biological molecules, while the 4-methylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-phenyl-
- 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methoxyphenyl)-
Comparison: Compared to its analogs, 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group
Propiedades
Número CAS |
204717-51-1 |
|---|---|
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
2-ethyl-3-hydroxy-1-(4-methylphenyl)pyridin-4-one |
InChI |
InChI=1S/C14H15NO2/c1-3-12-14(17)13(16)8-9-15(12)11-6-4-10(2)5-7-11/h4-9,17H,3H2,1-2H3 |
Clave InChI |
VLTGLOSJFNCLFI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=O)C=CN1C2=CC=C(C=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)
![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)

![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)

![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)




![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)

